molecular formula C20H26I+ B13965338 bis[4-(1,1-dimethylethyl)phenyl]-Iodonium CAS No. 61267-44-5

bis[4-(1,1-dimethylethyl)phenyl]-Iodonium

Cat. No.: B13965338
CAS No.: 61267-44-5
M. Wt: 393.3 g/mol
InChI Key: DNFSNYQTQMVTOK-UHFFFAOYSA-N
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Description

Bis[4-(1,1-dimethylethyl)phenyl]-Iodonium is a chemical compound known for its unique properties and applications in various fields. It is an iodonium salt, which is a type of organoiodine compound. These compounds are often used as photoinitiators in polymer chemistry and have significant applications in organic synthesis.

Preparation Methods

The synthesis of bis[4-(1,1-dimethylethyl)phenyl]-Iodonium typically involves the reaction of iodine with tert-butylbenzene derivatives. One common method includes the use of iodine monochloride (ICl) in the presence of a suitable solvent such as acetic acid. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

Bis[4-(1,1-dimethylethyl)phenyl]-Iodonium undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form higher oxidation state compounds.

    Reduction: Reduction reactions can convert it into lower oxidation state compounds.

    Substitution: It can participate in substitution reactions where the iodonium group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Bis[4-(1,1-dimethylethyl)phenyl]-Iodonium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis[4-(1,1-dimethylethyl)phenyl]-Iodonium primarily involves the generation of reactive intermediates upon exposure to light. These intermediates can initiate polymerization reactions by creating free radicals or cations that propagate the polymer chain growth. The molecular targets and pathways involved include the activation of monomers and the formation of polymer networks .

Comparison with Similar Compounds

Bis[4-(1,1-dimethylethyl)phenyl]-Iodonium can be compared with other iodonium salts such as:

  • Bis(4-tert-butylphenyl)iodonium chloride
  • Bis(4-tert-butylphenyl)iodonium hexafluorophosphate

These compounds share similar photoinitiating properties but may differ in their solubility, reactivity, and toxicity profiles. This compound is unique due to its specific tert-butyl groups, which can influence its reactivity and stability in various applications .

Properties

IUPAC Name

bis(4-tert-butylphenyl)iodanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26I/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6/h7-14H,1-6H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFSNYQTQMVTOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26I+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370537
Record name bis[4-(1,1-dimethylethyl)phenyl]-Iodonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61267-44-5
Record name bis[4-(1,1-dimethylethyl)phenyl]-Iodonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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